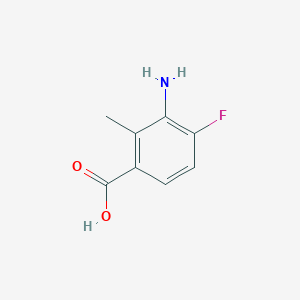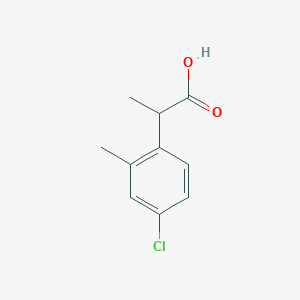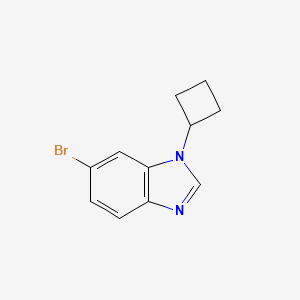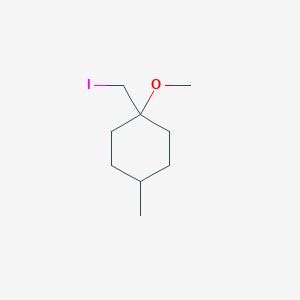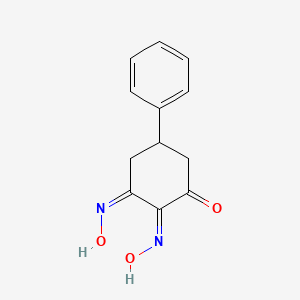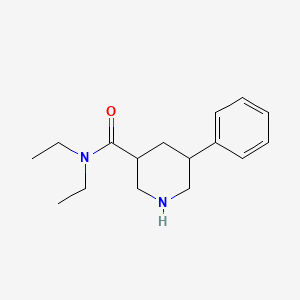
(R)-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is a chiral compound with significant applications in various fields of science and industry It is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is often carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors, which offer better control over reaction parameters and improved scalability compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid can yield 2-(2-chlorophenyl)acetic acid, while reduction can produce 2-(2-chlorophenyl)ethanol.
Scientific Research Applications
®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)acetic acid: Lacks the dimethylamino group, resulting in different chemical properties and applications.
2-(2-Chlorophenyl)ethanol: Contains a hydroxyl group instead of the dimethylamino group, leading to different reactivity and uses.
2-(2-Chlorophenyl)ethylamine: Features an amine group, which affects its biological activity and chemical behavior.
Uniqueness
®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
LIXFURHZDYVNLV-SECBINFHSA-N |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


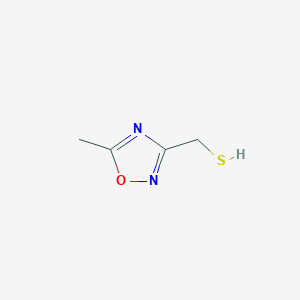

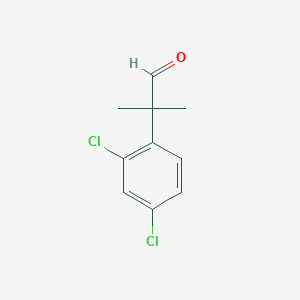

![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)

